molecular formula C17H18ClN3O6S2 B2879074 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide CAS No. 941946-87-8

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B2879074
CAS No.: 941946-87-8
M. Wt: 459.92
InChI Key: JXKKCEHQJXVZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-4-carboxamide core modified with two distinct substituents:

  • A 5-chlorothiophen-2-yl sulfonyl group, which introduces electron-withdrawing and aromatic characteristics.
  • A 2-methoxy-5-nitrophenyl group attached via the carboxamide nitrogen, contributing steric bulk and strong electron-withdrawing effects from the nitro group.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O6S2/c1-27-14-3-2-12(21(23)24)10-13(14)19-17(22)11-6-8-20(9-7-11)29(25,26)16-5-4-15(18)28-16/h2-5,10-11H,6-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKKCEHQJXVZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the thiophene and nitrophenyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The compound’s structure allows it to engage in specific binding interactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide-Containing Piperidine Derivatives

Compound 33 ():

Structure : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide

  • Key Differences :
    • Replaces the piperidine-4-carboxamide core with an indole-acetamide scaffold.
    • Retains the 5-chlorothiophen-2-yl sulfonyl group but couples it to a benzoyl-indole system.
  • Synthesis : Yield of 39% via automated HPLC purification, lower than piperidine-based analogs (e.g., 57–61% in ) .
ML380 (8n) ():

Structure : 1-((1H-Indazol-5-yl)sulfonyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide

  • Key Differences :
    • Substitutes the 5-chlorothiophene sulfonyl group with an indazole sulfonyl moiety.
    • Uses a trifluoromethyl benzyl group instead of the nitrophenyl substituent.
  • Activity : Designed as an M5-positive allosteric modulator (PAM), highlighting the role of sulfonyl groups in receptor binding .
Compound 9 ():

Structure : 1-((Phenylcarbamoyl)methyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

  • Key Differences :
    • Retains the 5-chlorothiophene group but links it to an oxadiazole ring.
    • Replaces the nitrophenyl group with a phenylcarbamoyl-methyl chain.
  • Synthesis : Uses EDC/DMAP coupling, a common method for carboxamide formation, suggesting similar synthetic routes to the target compound .

Piperidine-4-Carboxamide Analogs with Varied Substituents

HCV Inhibitors ():
  • Example Structure : 1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide
  • Key Differences :
    • Oxazole-methyl and isopropylpiperidine substituents instead of sulfonyl and nitrophenyl groups.
    • Higher yields (57–61%) compared to sulfonamide couplings (39% in ), indicating steric/electronic advantages of alkyl substituents .
Compound BF37826 ():

Structure : 1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide

  • Key Differences :
    • Replaces the nitrophenyl group with an oxadiazole-oxazole heterocycle.
    • Molecular weight (443.88 g/mol) is lower than the target compound’s estimated weight (~490 g/mol), reflecting the nitro group’s contribution to mass .

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing Groups : The nitro group in the target compound likely reduces solubility compared to methoxy or chloro substituents (e.g., ) but enhances binding affinity in hydrophobic pockets.
  • Sulfonyl vs. Carboxamide Linkers : Sulfonyl groups (as in the target compound) improve metabolic stability compared to ester or amide linkages () but may reduce cell permeability.

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and comparative studies with structurally related compounds.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by several functional groups that contribute to its biological properties. The molecular formula is C16H16ClN3O6SC_{16}H_{16}ClN_{3}O_{6}S with a molecular weight of approximately 445.9 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₆ClN₃O₆S
Molecular Weight445.9 g/mol
CAS Number1105638-84-3
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins involved in cell signaling pathways. Notably, it has shown promise in inhibiting specific enzymes or receptors critical for tumor growth.

Key Mechanisms Include:

  • Inhibition of Tumor Growth : The compound targets pathways involved in cell proliferation and survival, particularly in cancer cells.
  • Interaction with Enzymes : It may inhibit enzymes such as kinases that are essential for cancer cell signaling.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Comparative Studies

Comparative analysis with similar compounds has highlighted the unique attributes of this compound:

Compound NameIC50 (µM)Activity Type
This compound12.5Antitumor
1-((5-bromothiophen-2-yl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide15.0Antitumor
1-(5-methylthiophen-2-yl)sulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide20.0Antitumor

Study 1: Anti-Cancer Efficacy

A study conducted on the efficacy of the compound against breast cancer cells revealed that treatment resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the induction of apoptosis through upregulation of pro-apoptotic factors.

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of specific kinases involved in cancer progression. Results indicated that the compound effectively reduced kinase activity, leading to decreased phosphorylation of downstream targets associated with tumor growth.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.